

# Standard Operating Procedures for Ceftolozane Susceptibility Testing

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ceftolozane** is a novel cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and certain Enterobacteriaceae. When combined with the  $\beta$ -lactamase inhibitor tazobactam, its spectrum of activity is enhanced to include many extended-spectrum  $\beta$ -lactamase (ESBL)-producing strains. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical use and for monitoring the emergence of resistance.

These application notes provide detailed standard operating procedures for determining the susceptibility of bacteria to **ceftolozane**, primarily focusing on the reference broth microdilution method and the widely used disk diffusion method. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

# Key Principles of Ceftolozane Susceptibility Testing

The in vitro susceptibility of a bacterial isolate to **ceftolozane** is determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition around an antibiotic-impregnated disk. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The zone of inhibition in disk diffusion is



correlated with the MIC. These values are then interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

# **Experimental Protocols**

# Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing the broth microdilution method to determine the MIC of **ceftolozane**, following CLSI guidelines.[1][2][3]

#### Materials:

- Ceftolozane/tazobactam analytical powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- · Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile saline or broth for inoculum preparation
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
- Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[4][5]

#### Procedure:

- Preparation of **Ceftolozane**/Tazobactam Stock Solution:
  - Prepare a stock solution of ceftolozane with a constant concentration of tazobactam (typically 4 μg/mL). The ceftolozane concentrations should be prepared in a two-fold dilution series.



#### · Preparation of Microtiter Plates:

- Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
- Create a serial two-fold dilution of the ceftolozane/tazobactam stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.016/4 to 256/4 µg/mL).

#### Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.

#### Inoculation of Microtiter Plates:

 Add 50 μL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

#### Incubation:

- Incubate the plates at  $35^{\circ}$ C  $\pm$   $2^{\circ}$ C in ambient air for 16-20 hours.
- · Reading and Interpreting Results:
  - Following incubation, visually inspect the plates for bacterial growth.
  - The MIC is the lowest concentration of ceftolozane that completely inhibits visible growth
    of the organism as detected by the unaided eye.
  - Interpret the MIC values according to the current CLSI or EUCAST breakpoint tables.



# **Protocol 2: Disk Diffusion Method (Kirby-Bauer)**

The disk diffusion method is a qualitative test that provides a presumptive categorization of an organism's susceptibility to **ceftolozane**.

#### Materials:

- Ceftolozane/tazobactam disks (30 μg/10 μg)
- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters
- Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

#### Procedure:

- Inoculum Preparation:
  - Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.
- Inoculation of Agar Plates:
  - Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
  - Allow the plate to dry for 3-5 minutes before applying the disks.



- Application of Disks:
  - Aseptically apply a ceftolozane/tazobactam (30 μg/10 μg) disk to the surface of the inoculated agar plate.
  - Gently press the disk down to ensure complete contact with the agar surface.
- Incubation:
  - Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading and Interpreting Results:
  - After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.
  - Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables.

### **Data Presentation**

**Table 1: CLSI and EUCAST MIC Breakpoints for** 

Ceftolozane/Tazobactam (ug/mL)

Organism Group	CLSI Breakpoints (S/I/R)	EUCAST Breakpoints (S/R)
Enterobacteriaceae	≤2/4 / 4/4 / ≥8/4	≤1/>1
Pseudomonas aeruginosa	≤4/4 / 8/4 / ≥16/4	≤4 / >4

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for **ceftolozane** concentration with a fixed tazobactam concentration of 4  $\mu$ g/mL. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

# Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftolozane/Tazobactam (30 μg/10 μg) (mm)



Organism Group	CLSI Breakpoints (S/I/R)	EUCAST Breakpoints (S/R)
Enterobacteriaceae	≥23 / 20-22 / ≤19	≥24 / <24
Pseudomonas aeruginosa	≥21 / 17-20 / ≤16	Not yet defined

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

**Table 3: Quality Control Ranges for** 

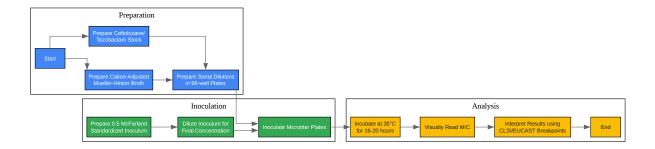
Ceftolozane/Tazobactam

Quality Control Strain	MIC (μg/mL)	Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922™	0.12/4 - 0.5/4	24 - 30
Pseudomonas aeruginosa ATCC® 27853™	0.25/4 - 1/4	24 - 30
Klebsiella pneumoniae ATCC® 700603™	0.5/4 - 2/4	20 - 27
Escherichia coli ATCC® 35218™	0.06/4 - 0.25/4	26 - 32

QC ranges are based on CLSI guidelines and should be verified against the current CLSI M100 document.

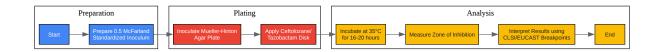
# **Visualizations**





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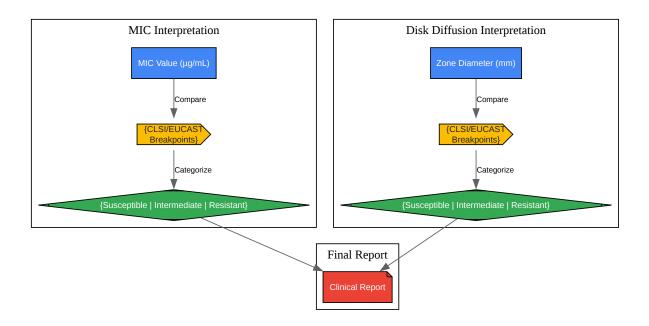
Caption: Workflow for **Ceftolozane** Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Ceftolozane Disk Diffusion Susceptibility Testing.





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Caption: Logical Relationship for Interpreting Ceftolozane Susceptibility Results.

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# References

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